![molecular formula C22H17N3O5S B2918874 N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-phenoxybenzamide CAS No. 886913-05-9](/img/structure/B2918874.png)
N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-phenoxybenzamide
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Overview
Description
The compound is a derivative of sulfonamide . Sulfonamides are known for their antibacterial activity . They are often used in conjunction with other agents to enhance their therapeutic effects .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds, such as N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives, have been synthesized for their known antibacterial activity .
Scientific Research Applications
Radiolabeling and Imaging
One application of related compounds involves radiolabeling for medical imaging. Compounds with similar sulfone and oxadiazole structures have been developed for angiotensin II, AT1 receptor imaging, indicating the potential for this chemical class in diagnostic applications (Hamill et al., 1996).
Thermal Fragmentation and Rearrangement
Research on N-arylbenzamide oximes, which share structural motifs with N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-phenoxybenzamide, has revealed insights into thermal fragmentation and rearrangement processes. These studies contribute to understanding the stability and reactivity of such compounds under heat (Gaber et al., 2008).
Material Science: Polyimides and Polymers
A novel diamine incorporating sulfone, ether, and amide structures was synthesized for creating thermally stable polyimides, showing the utility of such compounds in material science for high-performance polymers (Mehdipour‐Ataei et al., 2004).
Antimicrobial Applications
The antimicrobial screening of derivatives incorporating thiazole ring and similar to the specified compound demonstrated potential therapeutic interventions for microbial diseases. This highlights the compound's relevance in developing new antibacterial and antifungal agents (Desai et al., 2013).
Agricultural Use: Antibacterial Activity Against Plant Pathogens
Sulfone derivatives containing 1,3,4-oxadiazole moieties showed good antibacterial activities against rice bacterial leaf blight. This indicates the compound's potential application in agriculture to protect crops against bacterial diseases (Shi et al., 2015).
Optical and Electrophysiological Properties
Studies on polyoxadiazoles and imidazolylbenzamides related to the chemical structure of N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-phenoxybenzamide have explored their optical properties and cardiac electrophysiological activity. These findings suggest potential applications in optoelectronic devices and as selective class III agents for cardiac arrhythmias (Hajduk et al., 2010; Morgan et al., 1990).
Mechanism of Action
Target of Action
The primary target of N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-phenoxybenzamide is cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are key mediators of inflammation and pain .
Mode of Action
This compound acts as a COX-2 inhibitor . By binding to the active site of the COX-2 enzyme, it prevents the conversion of arachidonic acid to prostaglandins . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The action of this compound affects the arachidonic acid pathway . Normally, arachidonic acid is converted into prostaglandins by the COX-2 enzyme. The inhibition of cox-2 by this compound prevents this conversion, leading to a decrease in the production of prostaglandins .
Result of Action
The inhibition of COX-2 and the subsequent decrease in prostaglandin production result in anti-inflammatory effects . This can lead to a reduction in symptoms such as pain, swelling, and fever, which are commonly associated with inflammation .
properties
IUPAC Name |
N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5S/c1-31(27,28)19-12-10-15(11-13-19)21-24-25-22(30-21)23-20(26)16-6-5-9-18(14-16)29-17-7-3-2-4-8-17/h2-14H,1H3,(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPAZZZNKALIKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-phenoxybenzamide |
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